N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula and a molecular weight of 207.32 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a pyrazole ring substituted with a dimethylcyclohexyl group and a methyl group, contributing to its unique chemical properties.
This compound can be classified under several categories:
The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Industrial Production: For large-scale production, continuous flow reactors and automated systems are utilized to enhance efficiency. Optimization of parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
The molecular structure of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 207.32 g/mol |
InChI Key | WYHMHNFAYZAZCE-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1(C)N2=NN(C=C2)C) |
The structure features a cyclohexyl ring that contributes to the compound's steric properties and potential interactions with biological targets.
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Ethanol |
Substitution | Alkyl halides | Presence of sodium hydroxide |
The mechanism of action for N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity which can lead to various biological effects. The exact pathways depend on the specific application or target being studied.
While specific data on some physical properties may not be available, here are some known properties:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
The compound is typically handled under inert conditions due to its sensitivity to moisture.
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has several significant applications:
This compound represents a valuable tool in research settings due to its unique structure and potential applications across various scientific disciplines.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5